4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate
Description
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate is an imidazole-derived ester featuring a hydroxy-substituted branched alkyl chain at the ester moiety. This compound belongs to a class of heterocyclic carboxylates with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines a polar hydroxy group with a sterically hindered 2-methylbutan-2-yl group, which may influence its solubility, stability, and reactivity. These derivatives often exhibit planar imidazole rings stabilized by hydrogen bonding and π-π interactions, as observed in X-ray studies .
Properties
CAS No. |
190074-72-7 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(4-hydroxy-2-methylbutan-2-yl) imidazole-1-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3-6-12)14-8(13)11-5-4-10-7-11/h4-5,7,12H,3,6H2,1-2H3 |
InChI Key |
XIOKIKAGJQLMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCO)OC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst . Substitution reactions often involve the use of halides and other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced imidazole derivatives.
Scientific Research Applications
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate with structurally related imidazole carboxylates, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Analysis
*Calculated based on molecular formula.
Physicochemical and Reactivity Comparisons
Solubility :
- The hydroxy group in 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate enhances water solubility compared to tert-butyl () or propargyl () analogs, which are more hydrophobic.
- The zwitterionic 4-Carboxy-2-methyl-1H-imidazol-5(4H)-one () exhibits high polarity, favoring aqueous environments .
Reactivity :
- The propargyl ester () is reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in bioconjugation .
- The tert-butyl group () provides steric protection, stabilizing the compound against hydrolysis but limiting nucleophilic reactions .
Crystallographic Stability :
Biological Activity
4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate, with the CAS number 190074-72-7, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C9H14N2O3 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate |
| CAS Number | 190074-72-7 |
The biological activity of 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate is primarily attributed to its interaction with various biological targets. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor interactions.
Interaction with Biological Molecules
The compound's hydroxyl group enhances its solubility and interaction with biomolecules, potentially leading to modulation of biochemical pathways. This property makes it a candidate for drug development in areas such as anti-inflammatory and anti-cancer therapies.
Research Findings
Several studies have investigated the biological activities associated with imidazole derivatives, including those similar to 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate. Below are some key findings:
- Xanthine Oxidase Inhibition : Research has shown that imidazole derivatives can serve as potent xanthine oxidase inhibitors, which are crucial in managing conditions like gout and hyperuricemia. For example, studies reported IC50 values as low as 0.64 μM for certain derivatives .
- Antimicrobial Activity : Compounds with imidazole structures have demonstrated antibacterial properties against various strains, suggesting that 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate may exhibit similar effects .
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure is often linked to anti-inflammatory activities, making this compound a potential candidate for further exploration in inflammatory disease models.
Study on Xanthine Oxidase Inhibition
In a comparative study of several imidazole derivatives, it was found that modifications at the para position significantly influenced inhibitory potency against xanthine oxidase. The study highlighted the importance of structural features in determining biological activity .
Antimicrobial Evaluation
A series of synthesized imidazole derivatives were tested for their minimum inhibitory concentration (MIC) against common bacterial strains. The results indicated that specific substitutions on the imidazole ring enhanced antimicrobial efficacy, suggesting a structure-activity relationship that could be applicable to 4-Hydroxy-2-methylbutan-2-yl 1H-imidazole-1-carboxylate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
